An In-depth Technical Guide to 1-Bromo-2,3-diamino-4-fluorobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Bromo-2,3-diamino-4-fluorobenzene: Properties, Synthesis, and Applications
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery and materials science, the demand for strategically functionalized aromatic scaffolds is insatiable. 1-Bromo-2,3-diamino-4-fluorobenzene (CAS No. 1805502-21-9) emerges as a key player in this arena.[1] This compound is not merely a chemical intermediate; it is a carefully designed building block offering a unique convergence of reactive sites. The vicinal diamino arrangement provides a gateway to a rich variety of heterocyclic systems, most notably quinoxalines. The presence of a bromine atom opens avenues for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the fluorine atom can significantly modulate the physicochemical and pharmacological properties of the final molecule, such as metabolic stability and binding affinity.[1][2]
This guide provides an in-depth analysis of the chemical properties, a plausible synthetic route, the reactivity profile, and key applications of 1-Bromo-2,3-diamino-4-fluorobenzene, tailored for researchers, medicinal chemists, and process development scientists.
Physicochemical and Spectroscopic Profile
While extensive experimental data for 1-Bromo-2,3-diamino-4-fluorobenzene is not widely published, we can delineate its core properties and predict its spectroscopic characteristics based on its structure and data from analogous compounds.
Core Chemical Properties
| Property | Value | Source/Rationale |
| CAS Number | 1805502-21-9 | [1] |
| Molecular Formula | C₆H₆BrFN₂ | [1] |
| Molecular Weight | 205.03 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | Based on related substituted phenylenediamines. |
| Melting Point | Data not available. Expected to be in the range of 60-100 °C. | Estimation based on structurally similar diamino compounds. |
| Boiling Point | Data not available. Likely to decompose at higher temperatures. | Aromatic diamines are often thermally sensitive. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and sparingly soluble in nonpolar solvents and water. | The presence of two amino groups increases polarity. |
| Storage | Store at room temperature in a dry, light-proof container. | [1] |
Predicted Spectroscopic Signatures
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the benzene ring. The proton at C5 will likely appear as a doublet coupled to the fluorine atom, and the proton at C6 will likely appear as a doublet of doublets, coupled to the proton at C5 and the fluorine atom. The two amino groups will give rise to broad singlets, the chemical shift of which can be concentration and solvent-dependent.
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¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts influenced by the different substituents. The carbon atoms bonded to fluorine will show characteristic C-F coupling constants.
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IR Spectroscopy: The infrared spectrum will be characterized by strong N-H stretching vibrations in the region of 3300-3500 cm⁻¹ for the primary amino groups. C-N stretching bands and aromatic C-H and C=C stretching vibrations will also be present. The C-Br and C-F stretching vibrations will appear in the fingerprint region.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis of 1-Bromo-2,3-diamino-4-fluorobenzene
A robust and logical synthetic pathway to 1-Bromo-2,3-diamino-4-fluorobenzene involves a two-step process starting from a suitable dinitro precursor. This approach is widely used for the preparation of ortho-phenylenediamines.
Proposed Synthetic Workflow
The synthesis commences with the nitration of a commercially available bromofluorobenzene, followed by the selective reduction of the two nitro groups to form the desired diamine.
Caption: Proposed synthesis of 1-Bromo-2,3-diamino-4-fluorobenzene.
Step-by-Step Protocol (Representative)
Step 1: Synthesis of 1-Bromo-4-fluoro-2,3-dinitrobenzene
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To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C.
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Slowly add 1-bromo-4-fluorobenzene to the cooled sulfuric acid, maintaining the temperature below 10 °C.
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In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, pre-cooled to 0-5 °C.
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Add the nitrating mixture dropwise to the solution of 1-bromo-4-fluorobenzene, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.
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Carefully pour the reaction mixture onto crushed ice, which will cause the dinitro product to precipitate.
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Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum to yield 1-bromo-4-fluoro-2,3-dinitrobenzene.
Causality Behind Experimental Choices: The use of a strong acid mixture (H₂SO₄ and HNO₃) is a classic and effective method for the nitration of aromatic rings. The ortho,para-directing effect of the fluorine and bromine atoms is overcome by the harsh nitrating conditions to achieve dinitration.
Step 2: Synthesis of 1-Bromo-2,3-diamino-4-fluorobenzene
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Suspend 1-bromo-4-fluoro-2,3-dinitrobenzene in ethanol or acetic acid.
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Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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If using SnCl₂/HCl, heat the mixture at reflux until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and neutralize with a strong base (e.g., NaOH or Na₂CO₃) to precipitate the crude diamine.
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Extract the product with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain pure 1-Bromo-2,3-diamino-4-fluorobenzene.
Causality Behind Experimental Choices: The reduction of aromatic nitro groups to amines is a fundamental transformation in organic synthesis. SnCl₂ in acidic media is a reliable and widely used method for this purpose. Catalytic hydrogenation is a cleaner alternative, often providing high yields with fewer workup steps.
Reactivity and Applications in Synthesis
The true utility of 1-Bromo-2,3-diamino-4-fluorobenzene lies in its versatile reactivity, making it a valuable precursor for complex molecular architectures, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[1]
Synthesis of 5-Bromo-6-fluoroquinoxalines
The reaction of ortho-phenylenediamines with 1,2-dicarbonyl compounds is a cornerstone of heterocyclic chemistry, providing a direct and efficient route to quinoxalines.[3][4]
Caption: General reaction for the synthesis of 5-Bromo-6-fluoroquinoxalines.
General Protocol for Quinoxaline Synthesis
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Dissolve 1-Bromo-2,3-diamino-4-fluorobenzene in a suitable solvent, such as ethanol or acetic acid.
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Add an equimolar amount of a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl, benzil).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
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If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 5-bromo-6-fluoroquinoxaline.
Self-Validating System: The formation of the quinoxaline product is often accompanied by the formation of water, which can be removed to drive the reaction to completion. The purity of the product can be readily assessed by standard analytical techniques such as NMR and mass spectrometry, confirming the successful cyclization.
Cross-Coupling Reactions
The bromine atom on the aromatic ring is a handle for various palladium-catalyzed cross-coupling reactions, such as:
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
These reactions allow for the further elaboration of the quinoxaline scaffold or the direct modification of the 1-Bromo-2,3-diamino-4-fluorobenzene core, providing access to a vast chemical space for drug discovery.
Safety and Handling
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General Hazards: Aromatic amines can be toxic and are often skin and respiratory irritants. Aryl halides can also exhibit toxicity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood.
-
In case of Exposure:
-
Skin contact: Wash immediately with plenty of soap and water.
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Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
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Conclusion
1-Bromo-2,3-diamino-4-fluorobenzene is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of vicinal diamines, a bromine atom, and a fluorine atom provides multiple points for chemical modification, making it an ideal starting material for the synthesis of quinoxalines and other heterocyclic systems of interest in pharmaceutical and agrochemical research. While detailed experimental data on the compound itself is sparse, its synthesis and reactivity can be confidently predicted based on established chemical principles, enabling its effective use in research and development.
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